(1-Methylcyclohexyl)methanol
Overview
Description
(1-Methylcyclohexyl)methanol is an organic compound with the molecular formula C8H16O. It is a cyclohexane ring functionalized with a hydroxymethyl group. This compound is a colorless liquid, although commercial samples can sometimes appear yellow. It is known for its use in various industrial applications and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process introduces a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde. This intermediate is then hydrogenated to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the hydrogenation of dimethyl terephthalate. This process also yields other compounds such as cyclohexanedimethanol .
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products Formed
Oxidation: The major product is (1-Methylcyclohexyl)carboxylic acid.
Reduction: The major product is cyclohexylmethanol.
Substitution: Various substituted cyclohexylmethanol derivatives can be formed.
Scientific Research Applications
(1-Methylcyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanemethanol: This compound has a similar structure but with the methyl group in a different position.
Cyclohexylmethanol: This compound lacks the methyl group present in (1-Methylcyclohexyl)methanol
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific industrial and research applications.
Properties
IUPAC Name |
(1-methylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBPRIUBEQJUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363533 | |
Record name | (1-methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-13-2 | |
Record name | (1-methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylcyclohexyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (1-Methylcyclohexyl)methanol in the synthesis described in the abstract?
A1: this compound acts as a starting material in the synthesis of chlorosulfate and sulfamate derivatives []. These derivatives are proposed to have potential antispasmodic activity and could be useful for treating conditions like epilepsy.
Q2: What can we infer about the reactivity of this compound from the described reaction?
A2: The reaction of this compound with sulfuryl chloride suggests that the hydroxyl group (-OH) of the compound is reactive and can undergo substitution reactions. This reactivity is further supported by the subsequent reaction with an amine to form the sulfamate derivative [].
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